1,3-Diaminopropane
Overview
Description
Mechanism of Action
. . However, the specific primary targets of 1,3-Diaminopropane are not well-documented in the literature.
Mode of Action
It is known to be involved in the synthesis of heterocycles and coordination complexes
Biochemical Pathways
This compound is involved in the synthesis of heterocycles and coordination complexes . It is prepared by the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . The potassium salt of this compound was used in the alkyne zipper reaction . Known uses of this compound are in the synthesis of piroxantrone and losoxantrone .
Pharmacokinetics
This compound is a colourless liquid with a fishy odor, and it is soluble in water and many polar organic solvents . It has a melting point of -12.00 °C and a boiling point of 140.1 °C . Its log P value is -1.4, indicating that it is highly hydrophilic . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems, and thus its bioavailability.
Result of Action
One study found that the addition of this compound resulted in an increase in the yield of cephalosporin c, a type of antibiotic, by 12–15% .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, in plants, polyamines, a group of compounds that includes this compound, can boost plant growth, productivity, and stress tolerance, whether provided exogenously or synthesized endogenously by genetically engineered plants . .
Biochemical Analysis
Biochemical Properties
1,3-Diaminopropane is involved in the synthesis of heterocycles, such as those used in textile finishing, and coordination complexes . It interacts with enzymes such as 2-ketoglutarate 4-aminotransferase and L-2,4-diaminobutanoate decarboxylase . These interactions are crucial for the synthesis of various organic compounds .
Cellular Effects
This compound has been found to have inhibitory effects on cell growth and polyamine content in L1210, SV-3T3, and HT-29 cells . It has also been observed to have opposite effects on the final stage of Cephalosporin C biosynthesis in high-yielding Acremonium chrysogenum strain .
Molecular Mechanism
The molecular mechanism of this compound involves the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . This process allows this compound to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed to have an opposite effect on the yield of Cephalosporin C over time in a special synthetic medium .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, it has been found to be toxic on skin exposure with an LD50 of 177 mg kg−1 (dermal, rabbit) .
Metabolic Pathways
This compound is involved in the C4 pathway for its production, employing Acinetobacter baumannii dat and ddc genes, encoding 2-ketoglutarate 4-aminotransferase and L-2,4-diaminobutanoate decarboxylase, respectively .
Transport and Distribution
Given its solubility in water and many polar organic solvents , it is likely that it can be transported and distributed within cells and tissues effectively.
Subcellular Localization
Given its involvement in various biochemical reactions and its solubility in water and many polar organic solvents , it is likely that it can be found in various compartments or organelles within the cell.
Preparation Methods
1,3-Diaminopropane is typically synthesized through the amination of acrylonitrile followed by the hydrogenation of the resulting aminopropionitrile . The industrial production involves a two-stage continuous process under a pressure of 10-20 MPa. In the first reactor, acrylonitrile reacts with excess ammonia at 70-100°C to produce 2-aminopropionitrile and bis(cyanoethyl)amine . The mixture of aminonitriles is then hydrogenated in a downstream reactor over a fixed-bed catalyst (cobalt or nickel) at 60-120°C to yield this compound and bis(aminopropyl)amine .
Chemical Reactions Analysis
1,3-Diaminopropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Complexation: It forms coordination complexes with metals, which are useful in catalysis and material science.
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and various alkyl halides for substitution reactions. Major products formed from these reactions include primary amines, nitriles, amides, and metal complexes .
Scientific Research Applications
1,3-Diaminopropane has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,3-Diaminopropane is similar to other diamines such as:
1,2-Diaminopropane: Isomeric with this compound, used in similar applications but with different spatial arrangement of amino groups.
Ethylenediamine: A shorter chain diamine with two carbon atoms between amino groups, used in the synthesis of chelating agents and polymers.
Putrescine (1,4-Diaminobutane): A longer chain diamine with four carbon atoms, involved in biological processes and used in the production of polyamides.
The uniqueness of this compound lies in its specific chain length and the positioning of amino groups, which make it particularly suitable for certain synthetic applications and complex formations .
Properties
IUPAC Name |
propane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNJVJPLKCPIBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2 | |
Record name | 1,3-DIAMINOPROPANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
62704-76-1, 10517-44-9 (di-hydrochloride) | |
Record name | 1,3-Propanediamine, homopolymer | |
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Record name | Trimethylenediamine | |
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DSSTOX Substance ID |
DTXSID1021906 | |
Record name | 1,3-Diaminopropane | |
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Molecular Weight |
74.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-diaminopropane is a water-white mobile liquid with an odor of amine. (NTP, 1992), Liquid, Colorless to yellow liquid with an amine odor; [CHEMINFO (MSDS)] Colorless liquid with an odor of amines; [CAMEO] | |
Record name | 1,3-DIAMINOPROPANE | |
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Record name | 1,3-Propanediamine | |
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Boiling Point |
275.9 °F at 738 mmHg (NTP, 1992), 139.80 °C. @ 760.00 mm Hg | |
Record name | 1,3-DIAMINOPROPANE | |
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Flash Point |
75 °F (NTP, 1992) | |
Record name | 1,3-DIAMINOPROPANE | |
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Solubility |
Soluble (NTP, 1992) | |
Record name | 1,3-DIAMINOPROPANE | |
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Density |
0.881 at 68 °F (NTP, 1992) - Less dense than water; will float | |
Record name | 1,3-DIAMINOPROPANE | |
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Vapor Density |
2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | 1,3-DIAMINOPROPANE | |
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Vapor Pressure |
11.5 [mmHg] | |
Record name | 1,3-Propanediamine | |
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CAS No. |
109-76-2, 54018-94-9, 18773-03-0 | |
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Melting Point |
10 °F (NTP, 1992), -12 °C | |
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Retrosynthesis Analysis
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